

# Diethyl 1H-imidazole-4,5-dicarboxylate solubility data

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## Compound of Interest

Compound Name: *Diethyl 1H-imidazole-4,5-dicarboxylate*

Cat. No.: *B094011*

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An In-Depth Technical Guide on **Diethyl 1H-imidazole-4,5-dicarboxylate**: Synthesis, and Physicochemical Properties

This technical guide provides a comprehensive overview of **Diethyl 1H-imidazole-4,5-dicarboxylate**, a key intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering detailed experimental protocols and an analysis of its chemical properties.

## Data Presentation: Physicochemical Properties

While specific quantitative solubility data for **Diethyl 1H-imidazole-4,5-dicarboxylate** is not readily available in published literature, the following table summarizes its known physicochemical properties. General solubility information for imidazole compounds suggests solubility in polar organic solvents.

Property	Value	Reference/Note
Molecular Formula	C <sub>9</sub> H <sub>12</sub> N <sub>2</sub> O <sub>4</sub>	
Molecular Weight	212.20 g/mol	
Appearance	Solid	
Qualitative Solubility	Soluble in dichloromethane (CH <sub>2</sub> Cl <sub>2</sub> ). Imidazoles are generally soluble in polar solvents. <a href="#">[1]</a> <a href="#">[2]</a>	Inferred from extraction solvent used in synthesis protocols. General solubility of the imidazole class of compounds. <a href="#">[1]</a> <a href="#">[2]</a>

## Experimental Protocols

### Synthesis of Diethyl 1H-imidazole-4,5-dicarboxylate

A common and effective method for the synthesis of **Diethyl 1H-imidazole-4,5-dicarboxylate** involves the esterification of imidazole-4,5-dicarboxylic acid. The following protocol is adapted from established literature.

Materials:

- Imidazole-4,5-dicarboxylic acid
- Ethanol (absolute)
- Concentrated Sulfuric Acid (H<sub>2</sub>SO<sub>4</sub>)
- Sodium Carbonate (Na<sub>2</sub>CO<sub>3</sub>)
- Dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>)
- 0.1M Ammonium Bicarbonate (NH<sub>4</sub>HCO<sub>3</sub>)
- Anhydrous Sodium Sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Standard laboratory glassware for reflux and extraction

- Rotary evaporator

Procedure:

- Combine imidazole-4,5-dicarboxylic acid with an excess of absolute ethanol in a round-bottom flask.
- Carefully add concentrated sulfuric acid to the mixture to act as a catalyst.
- Reflux the reaction mixture under a nitrogen atmosphere for 48 hours.
- After cooling, evaporate the ethanol using a rotary evaporator.
- Neutralize the residue with a saturated solution of sodium carbonate.
- Extract the aqueous layer multiple times with dichloromethane.
- Combine the organic extracts and wash them with a 0.1M solution of ammonium bicarbonate.
- Dry the organic layer over anhydrous sodium sulfate.
- Filter to remove the drying agent and evaporate the solvent under vacuum to yield **Diethyl 1H-imidazole-4,5-dicarboxylate**.

## General Protocol for Solubility Determination

For researchers wishing to determine the quantitative solubility of **Diethyl 1H-imidazole-4,5-dicarboxylate**, the following general protocol, based on the isothermal shake-flask method, is recommended.

Materials:

- **Diethyl 1H-imidazole-4,5-dicarboxylate**
- A selection of solvents (e.g., water, ethanol, methanol, dichloromethane)
- Thermostatically controlled shaker bath

- Analytical balance
- Vials with screw caps
- Syringe filters (e.g., 0.45  $\mu\text{m}$  PTFE)
- High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

#### Procedure:

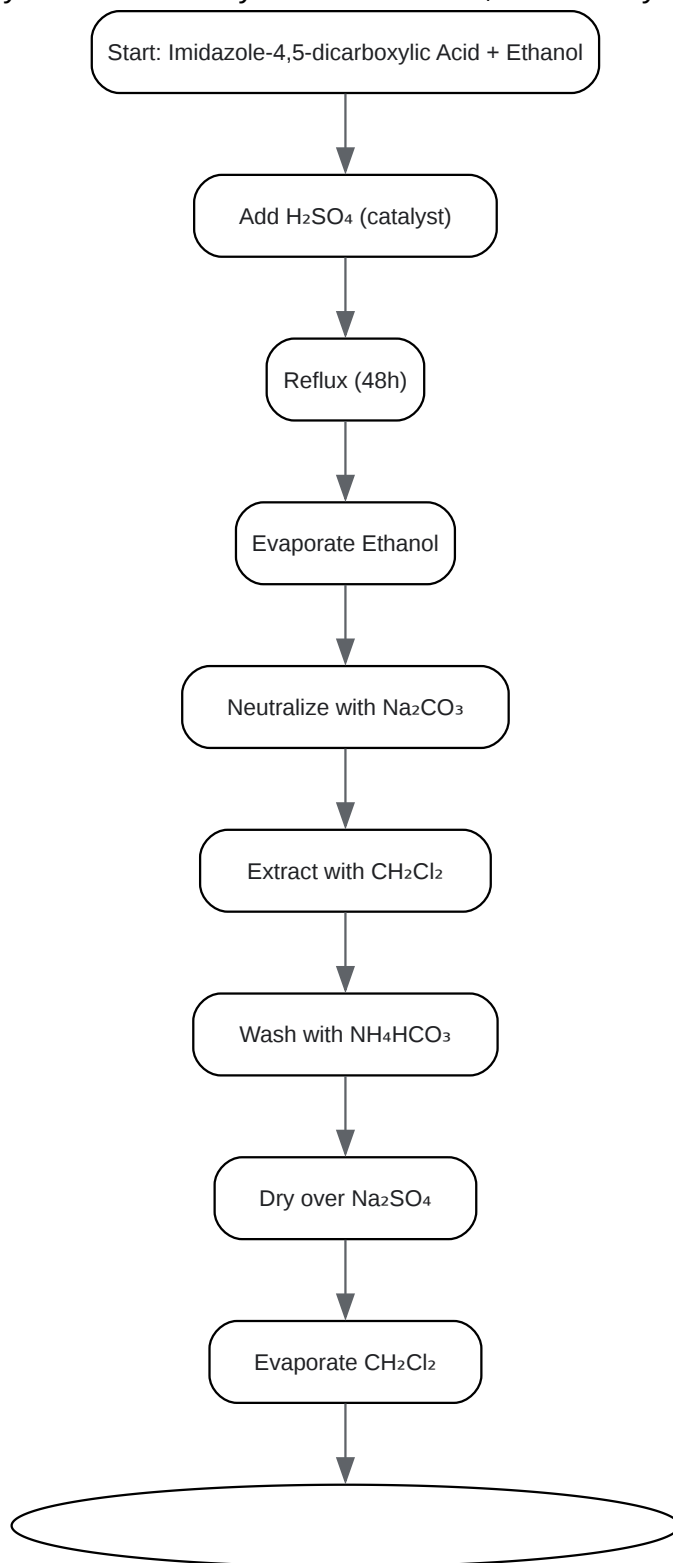
- Add an excess amount of **Diethyl 1H-imidazole-4,5-dicarboxylate** to a series of vials, each containing a known volume of a specific solvent.
- Seal the vials and place them in a thermostatically controlled shaker bath set to the desired temperature.
- Agitate the vials for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.
- After agitation, allow the vials to stand undisturbed in the temperature-controlled bath for at least 24 hours to allow undissolved solids to settle.
- Carefully withdraw a sample from the clear supernatant of each vial using a syringe.
- Immediately filter the sample through a syringe filter to remove any remaining solid particles.
- Dilute the filtrate with a suitable solvent to a concentration within the analytical range of the chosen analytical method.
- Quantify the concentration of **Diethyl 1H-imidazole-4,5-dicarboxylate** in the diluted filtrate using a calibrated HPLC or UV-Vis spectrophotometer.
- Calculate the solubility in units such as g/100 mL or mol/L.

## Mandatory Visualizations

### Synthesis Workflow

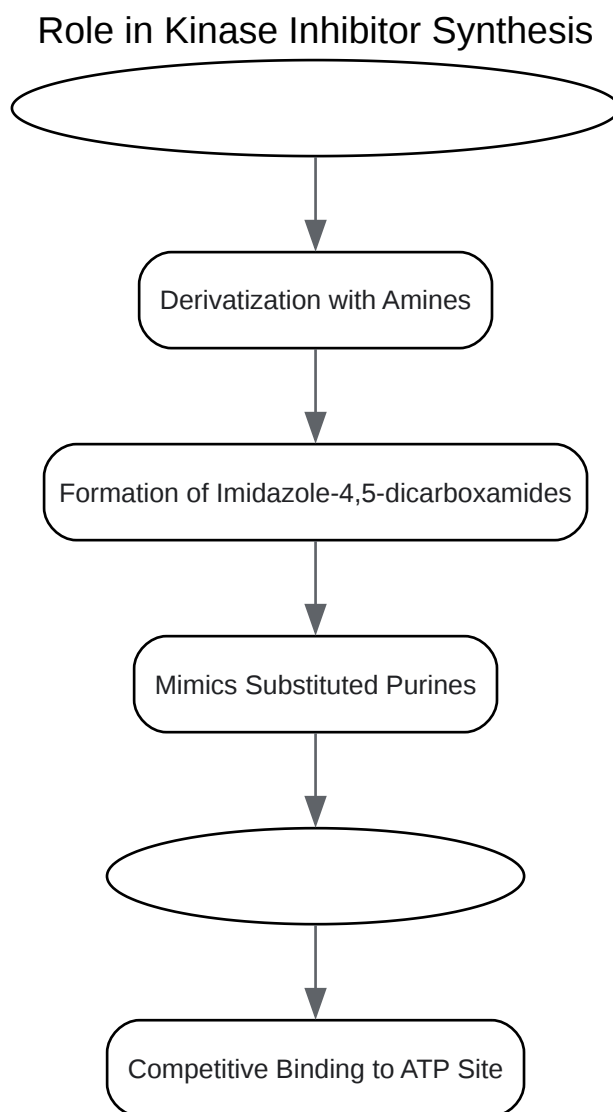
The following diagram illustrates the key steps in the synthesis of **Diethyl 1H-imidazole-4,5-dicarboxylate**.

## Synthesis of Diethyl 1H-imidazole-4,5-dicarboxylate

[Click to download full resolution via product page](#)Caption: Workflow for the synthesis of **Diethyl 1H-imidazole-4,5-dicarboxylate**.

## Involvement in Synthetic Pathways

Derivatives of imidazole-4,5-dicarboxylic acid are valuable scaffolds in medicinal chemistry, often used to create libraries of compounds for drug discovery. For instance, they can be derivatized with amines to form imidazole-4,5-dicarboxamides, which act as mimics of substituted purines and are explored as potential kinase inhibitors.[3][4]



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Caption: Synthetic pathway from Imidazole-4,5-dicarboxylic acid to potential kinase inhibitors.

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